molecular formula C11H13N3O5S B2389855 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea CAS No. 443652-86-6

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea

Cat. No.: B2389855
CAS No.: 443652-86-6
M. Wt: 299.3
InChI Key: WWMJKMPLBWUCKQ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that features a thiolane ring with a dioxo substitution and a nitrophenyl group attached to a urea moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea typically involves the following steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxo Substitution: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxo groups.

    Attachment of the Nitrophenyl Group: Nitration of an aromatic ring followed by coupling with an isocyanate or urea derivative can introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiolane ring or the nitrophenyl group.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or inducing specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxothiolan-3-yl)-3-(4-nitrophenyl)urea: Similar structure with a different position of the nitro group.

    1-(1,1-Dioxothiolan-3-yl)-3-(3-aminophenyl)urea: Reduction product with an amine group instead of a nitro group.

Uniqueness

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may exhibit unique reactivity or biological activity due to the specific arrangement of functional groups, which can influence its chemical behavior and interactions with biological targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMJKMPLBWUCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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